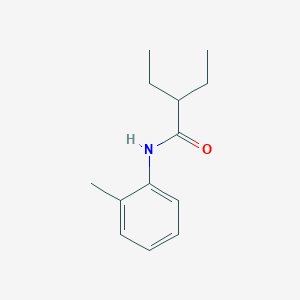
N-(2,5-dimethoxyphenyl)-4-morpholinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-4-morpholinecarbothioamide (DMT) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMT is a member of the phenethylamine family and is structurally similar to other psychedelic substances such as mescaline and psilocybin. The compound was first synthesized in the 1970s and has since been studied extensively for its pharmacological properties.
Mécanisme D'action
N-(2,5-dimethoxyphenyl)-4-morpholinecarbothioamide acts primarily as a partial agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. The compound also interacts with other serotonin receptors, including 5-HT1A and 5-HT2C. N-(2,5-dimethoxyphenyl)-4-morpholinecarbothioamide is metabolized by the enzyme monoamine oxidase (MAO) and has a relatively short half-life.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-4-morpholinecarbothioamide has been shown to induce a range of biochemical and physiological effects, including alterations in perception, mood, and thought processes. The compound has been described as inducing a "psychedelic" experience, characterized by vivid visual and auditory hallucinations, altered sense of time and space, and profound changes in mood and emotions. N-(2,5-dimethoxyphenyl)-4-morpholinecarbothioamide has also been shown to increase heart rate and blood pressure, as well as induce nausea and vomiting in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethoxyphenyl)-4-morpholinecarbothioamide has several advantages for use in laboratory experiments, including its relatively short half-life, which allows for rapid onset and offset of effects. The compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N-(2,5-dimethoxyphenyl)-4-morpholinecarbothioamide's potent psychoactive effects can pose challenges for experimental design, particularly in terms of controlling for individual differences in response to the compound.
Orientations Futures
There is still much to be learned about the pharmacological properties of N-(2,5-dimethoxyphenyl)-4-morpholinecarbothioamide and its potential therapeutic applications. Future research should focus on elucidating the molecular mechanisms underlying the compound's effects on the brain and identifying potential targets for therapeutic intervention. Additionally, further studies are needed to explore the safety and efficacy of N-(2,5-dimethoxyphenyl)-4-morpholinecarbothioamide in clinical populations and to develop novel delivery methods for the compound.
Méthodes De Synthèse
N-(2,5-dimethoxyphenyl)-4-morpholinecarbothioamide can be synthesized through the reaction of 2,5-dimethoxybenzaldehyde with morpholinecarbothioamide in the presence of a reducing agent such as sodium borohydride. The resulting compound is purified through recrystallization to obtain a white crystalline powder.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-4-morpholinecarbothioamide has been studied extensively for its potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and addiction. The compound has been shown to have a profound effect on the brain's serotonin system, which is involved in regulating mood and emotions. N-(2,5-dimethoxyphenyl)-4-morpholinecarbothioamide has also been studied for its potential anti-inflammatory and neuroprotective properties.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-16-10-3-4-12(17-2)11(9-10)14-13(19)15-5-7-18-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWQASDLOSXNOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

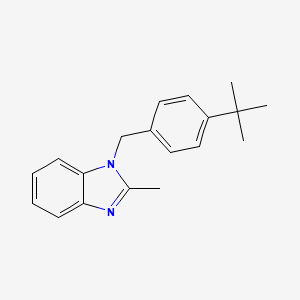
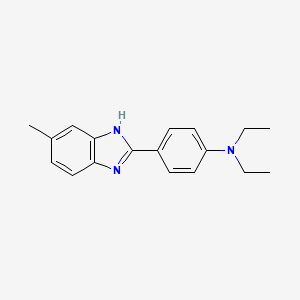
![methyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5792909.png)

![4-methyl-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydroquinazoline](/img/structure/B5792913.png)
![N-(tert-butyl)-4-[(2-propylpentanoyl)amino]benzamide](/img/structure/B5792917.png)
![ethyl 2-[(ethylsulfonyl)amino]benzoate](/img/structure/B5792926.png)
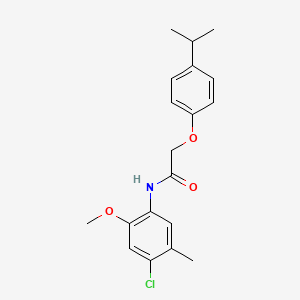
![6-amino-4-[4-(dimethylamino)phenyl]-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B5792940.png)
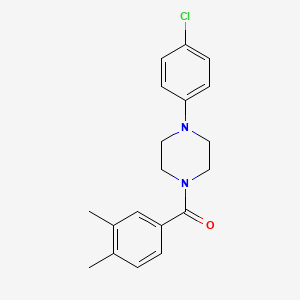

![2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-5-bromo-2-methoxyphenoxy}-N-1-naphthylacetamide](/img/structure/B5792971.png)
![1-{[(3-chloro-1-benzothien-2-yl)carbonyl]oxy}-2,5-pyrrolidinedione](/img/structure/B5792979.png)
